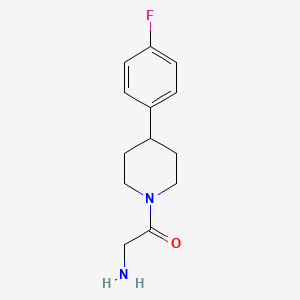
2-Amino-1-(4-(4-fluorophenyl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(4-(4-fluorophenyl)piperidin-1-yl)ethanone is a synthetic organic compound that features a piperidine ring substituted with a fluorophenyl group and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-(4-fluorophenyl)piperidin-1-yl)ethanone typically involves the reaction of 4-fluorobenzaldehyde with piperidine to form an intermediate, which is then subjected to reductive amination with an appropriate amine source. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(4-(4-fluorophenyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-Amino-1-(4-(4-fluorophenyl)piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(4-(4-fluorophenyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperidine ring provides structural stability. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-1-(4-(4-chlorophenyl)piperidin-1-yl)ethanone
- 2-Amino-1-(4-(4-bromophenyl)piperidin-1-yl)ethanone
- 2-Amino-1-(4-(4-methylphenyl)piperidin-1-yl)ethanone
Uniqueness
The presence of the fluorophenyl group in 2-Amino-1-(4-(4-fluorophenyl)piperidin-1-yl)ethanone imparts unique electronic properties, making it more lipophilic and potentially enhancing its ability to cross biological membranes. This feature distinguishes it from its analogs with different substituents on the phenyl ring.
Propiedades
Fórmula molecular |
C13H17FN2O |
|---|---|
Peso molecular |
236.28 g/mol |
Nombre IUPAC |
2-amino-1-[4-(4-fluorophenyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C13H17FN2O/c14-12-3-1-10(2-4-12)11-5-7-16(8-6-11)13(17)9-15/h1-4,11H,5-9,15H2 |
Clave InChI |
QUIQWHTXDHSUHS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=CC=C(C=C2)F)C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





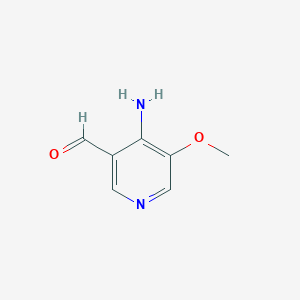

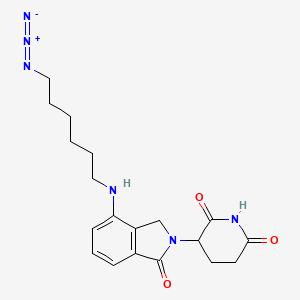

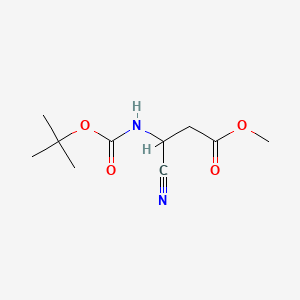

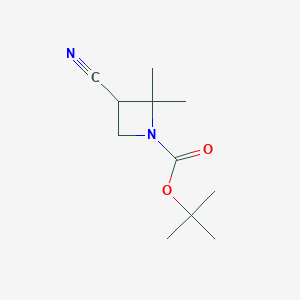

![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B14765632.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide;acetic acid](/img/structure/B14765644.png)
